molecular formula C14H24NO3P B12581178 Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester CAS No. 647830-43-1

Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester

Cat. No.: B12581178
CAS No.: 647830-43-1
M. Wt: 285.32 g/mol
InChI Key: FSTFHGKXLAPPCV-UHFFFAOYSA-N
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Description

Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester is a phosphorus-containing compound with a unique structure that includes a phosphonic acid group and an amino-substituted phenyl ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester typically involves the reaction of a phosphonic acid derivative with an amino-substituted phenyl compound. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . Another approach involves the condensation of a phosphonic acid derivative with an amino-substituted benzaldehyde under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactions using similar synthetic routes. The reactions are optimized for yield and purity, and the conditions are carefully controlled to ensure consistent product quality. The use of catalysts and advanced purification techniques is common in industrial settings to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phenyl derivatives .

Scientific Research Applications

Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Phosphonic acid, phenyl-, diethyl ester: Similar in structure but lacks the amino-substituted phenyl ring.

    Phosphonic acid, bis(1-methylethyl) ester: Contains different alkyl groups attached to the phosphonic acid.

  • Phosphonic acid, [ [4-(1-methylethyl)phenyl]aminomethyl]-, diethyl ester : Contains additional nitro group on the phenyl ring .

Uniqueness

Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and phosphonic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

647830-43-1

Molecular Formula

C14H24NO3P

Molecular Weight

285.32 g/mol

IUPAC Name

diethoxyphosphoryl-(4-propan-2-ylphenyl)methanamine

InChI

InChI=1S/C14H24NO3P/c1-5-17-19(16,18-6-2)14(15)13-9-7-12(8-10-13)11(3)4/h7-11,14H,5-6,15H2,1-4H3

InChI Key

FSTFHGKXLAPPCV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)C(C)C)N)OCC

Origin of Product

United States

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